des-Gln14-Ghrelin
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Overview
Description
Des-Gln14-Ghrelin: is a peptide hormone that is a variant of ghrelin, which is known for its role in stimulating growth hormone release and regulating appetite. This compound is identical to ghrelin except for the absence of a glutamine residue at position 14. This compound retains the n-octanoyl modification at serine 3, which is essential for its biological activity .
Preparation Methods
Synthetic Routes and Reaction Conditions: Des-Gln14-Ghrelin is synthesized through solid-phase peptide synthesis (SPPS), a common method for producing peptides. The process involves the sequential addition of protected amino acids to a growing peptide chain anchored to a solid resin. The n-octanoyl modification at serine 3 is introduced during the synthesis .
Industrial Production Methods: Industrial production of this compound follows similar principles as laboratory synthesis but on a larger scale. The process involves automated peptide synthesizers and high-performance liquid chromatography (HPLC) for purification. The peptide is then lyophilized to obtain a stable powder form .
Chemical Reactions Analysis
Types of Reactions: Des-Gln14-Ghrelin undergoes various chemical reactions, including:
Oxidation: The peptide can be oxidized at methionine residues, leading to the formation of sulfoxides.
Reduction: Reduction reactions can reverse oxidation, restoring the peptide to its original form.
Substitution: Amino acid residues in the peptide can be substituted with other residues to study structure-activity relationships
Common Reagents and Conditions:
Oxidation: Hydrogen peroxide or other oxidizing agents.
Reduction: Dithiothreitol (DTT) or other reducing agents.
Substitution: Amino acid derivatives with protecting groups for SPPS
Major Products Formed:
Oxidation: Methionine sulfoxides.
Reduction: Restored peptide.
Substitution: Modified peptides with altered biological activity
Scientific Research Applications
Des-Gln14-Ghrelin has several scientific research applications:
Chemistry: Used to study peptide synthesis and post-translational modifications.
Biology: Investigated for its role in growth hormone release, appetite regulation, and energy homeostasis.
Medicine: Explored for potential therapeutic applications in conditions like growth hormone deficiency, obesity, and metabolic disorders.
Industry: Utilized in the development of peptide-based drugs and as a research tool in pharmacology .
Mechanism of Action
Des-Gln14-Ghrelin exerts its effects by binding to the growth hormone secretagogue receptor (GHS-R) in the hypothalamus and pituitary gland. This binding stimulates the release of growth hormone from the pituitary. The n-octanoyl modification at serine 3 is crucial for receptor binding and activation. The peptide also influences appetite regulation and energy homeostasis through its actions on the central nervous system .
Comparison with Similar Compounds
Ghrelin: The parent compound with a glutamine residue at position 14.
Des-acyl Ghrelin: A variant lacking the n-octanoyl modification at serine 3.
Motilin: Another peptide hormone with similar gastrointestinal effects .
Uniqueness: Des-Gln14-Ghrelin is unique due to its specific structural modification (absence of glutamine at position 14) and its retention of the n-octanoyl modification, which is essential for its biological activity. This makes it a valuable tool for studying the structure-activity relationships of ghrelin and its variants .
Properties
Molecular Formula |
C142H237N43O40 |
---|---|
Molecular Weight |
3186.7 g/mol |
IUPAC Name |
(4S)-4-[[(2S)-1-[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[[(2S)-2-[(2-aminoacetyl)amino]-3-hydroxypropanoyl]amino]-3-octanoyloxypropanoyl]amino]-3-phenylpropanoyl]amino]-4-methylpentanoyl]amino]-3-hydroxypropanoyl]pyrrolidine-2-carbonyl]amino]-5-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-6-amino-1-[(2S)-2-[(2S)-2-[[(2S)-1-[[(2S)-6-amino-1-[[(2S)-1-[[(2S)-5-amino-1-[(2S)-2-[[(1S)-4-carbamimidamido-1-carboxybutyl]carbamoyl]pyrrolidin-1-yl]-1,5-dioxopentan-2-yl]amino]-4-methyl-1-oxopentan-2-yl]amino]-1-oxohexan-2-yl]amino]-1-oxopropan-2-yl]carbamoyl]pyrrolidine-1-carbonyl]pyrrolidin-1-yl]-1-oxohexan-2-yl]amino]-1-oxohexan-2-yl]amino]-3-hydroxy-1-oxopropan-2-yl]amino]-4-carboxy-1-oxobutan-2-yl]amino]-1-oxohexan-2-yl]amino]-5-carbamimidamido-1-oxopentan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-1-oxopropan-2-yl]amino]-1-oxohexan-2-yl]amino]-1,5-dioxopentan-2-yl]amino]-3-(1H-imidazol-5-yl)-1-oxopropan-2-yl]amino]-5-oxopentanoic acid |
InChI |
InChI=1S/C142H237N43O40/c1-8-9-10-11-15-45-114(197)225-76-103(181-130(213)100(73-186)162-111(192)71-148)132(215)177-98(69-82-32-13-12-14-33-82)128(211)176-97(68-79(4)5)127(210)180-102(75-188)138(221)183-64-29-42-105(183)134(217)171-92(50-55-113(195)196)124(207)178-99(70-83-72-156-77-159-83)129(212)170-90(47-52-109(150)190)123(206)165-84(34-16-21-56-143)117(200)160-80(6)115(198)164-89(46-51-108(149)189)122(205)167-88(39-26-61-157-141(152)153)119(202)166-86(36-18-23-58-145)118(201)169-91(49-54-112(193)194)125(208)179-101(74-187)131(214)168-87(37-19-24-59-146)120(203)172-93(38-20-25-60-147)136(219)185-66-31-44-107(185)139(222)184-65-30-41-104(184)133(216)161-81(7)116(199)163-85(35-17-22-57-144)121(204)175-96(67-78(2)3)126(209)173-94(48-53-110(151)191)137(220)182-63-28-43-106(182)135(218)174-95(140(223)224)40-27-62-158-142(154)155/h12-14,32-33,72,77-81,84-107,186-188H,8-11,15-31,34-71,73-76,143-148H2,1-7H3,(H2,149,189)(H2,150,190)(H2,151,191)(H,156,159)(H,160,200)(H,161,216)(H,162,192)(H,163,199)(H,164,198)(H,165,206)(H,166,202)(H,167,205)(H,168,214)(H,169,201)(H,170,212)(H,171,217)(H,172,203)(H,173,209)(H,174,218)(H,175,204)(H,176,211)(H,177,215)(H,178,207)(H,179,208)(H,180,210)(H,181,213)(H,193,194)(H,195,196)(H,223,224)(H4,152,153,157)(H4,154,155,158)/t80-,81-,84-,85-,86-,87-,88-,89-,90-,91-,92-,93-,94-,95-,96-,97-,98-,99-,100-,101-,102-,103-,104-,105-,106-,107-/m0/s1 |
InChI Key |
GKDHXLGLEXRRSB-MVILVGDSSA-N |
Isomeric SMILES |
CCCCCCCC(=O)OC[C@@H](C(=O)N[C@@H](CC1=CC=CC=C1)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CO)C(=O)N2CCC[C@H]2C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CC3=CN=CN3)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](C)C(=O)N[C@@H](CCC(=O)N)C(=O)N[C@@H](CCCNC(=N)N)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCC(=O)O)C(=O)N[C@@H](CO)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CCCCN)C(=O)N4CCC[C@H]4C(=O)N5CCC[C@H]5C(=O)N[C@@H](C)C(=O)N[C@@H](CCCCN)C(=O)N[C@@H](CC(C)C)C(=O)N[C@@H](CCC(=O)N)C(=O)N6CCC[C@H]6C(=O)N[C@@H](CCCNC(=N)N)C(=O)O)NC(=O)[C@H](CO)NC(=O)CN |
Canonical SMILES |
CCCCCCCC(=O)OCC(C(=O)NC(CC1=CC=CC=C1)C(=O)NC(CC(C)C)C(=O)NC(CO)C(=O)N2CCCC2C(=O)NC(CCC(=O)O)C(=O)NC(CC3=CN=CN3)C(=O)NC(CCC(=O)N)C(=O)NC(CCCCN)C(=O)NC(C)C(=O)NC(CCC(=O)N)C(=O)NC(CCCNC(=N)N)C(=O)NC(CCCCN)C(=O)NC(CCC(=O)O)C(=O)NC(CO)C(=O)NC(CCCCN)C(=O)NC(CCCCN)C(=O)N4CCCC4C(=O)N5CCCC5C(=O)NC(C)C(=O)NC(CCCCN)C(=O)NC(CC(C)C)C(=O)NC(CCC(=O)N)C(=O)N6CCCC6C(=O)NC(CCCNC(=N)N)C(=O)O)NC(=O)C(CO)NC(=O)CN |
Origin of Product |
United States |
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